5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one 5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1203140-26-4
VCID: VC4967540
InChI: InChI=1S/C24H23FN4O2S/c1-15-3-4-16(2)18(13-15)14-29-23(30)21-22(20(27-29)17-5-7-19(25)8-6-17)32-24(26-21)28-9-11-31-12-10-28/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5
Molecular Formula: C24H23FN4O2S
Molecular Weight: 450.53

5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 1203140-26-4

Cat. No.: VC4967540

Molecular Formula: C24H23FN4O2S

Molecular Weight: 450.53

* For research use only. Not for human or veterinary use.

5-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one - 1203140-26-4

Specification

CAS No. 1203140-26-4
Molecular Formula C24H23FN4O2S
Molecular Weight 450.53
IUPAC Name 5-[(2,5-dimethylphenyl)methyl]-7-(4-fluorophenyl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C24H23FN4O2S/c1-15-3-4-16(2)18(13-15)14-29-23(30)21-22(20(27-29)17-5-7-19(25)8-6-17)32-24(26-21)28-9-11-31-12-10-28/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key GUBWYJFSNJFNRE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5

Introduction

Synthesis Pathway

The synthesis of thiazolo[4,5-d]pyridazinones typically involves:

  • Preparation of Aminothiazole Derivatives:

    • Aminothiazoles are synthesized via cyclization reactions involving thiourea and α-haloketones.

  • Coupling with Hydrazine Derivatives:

    • Reaction with hydrazine or substituted hydrazines forms the pyridazinone framework.

  • Introduction of Substituents:

    • Functionalization at positions 2, 5, and 7 is achieved through nucleophilic substitution or alkylation reactions.

In this specific compound:

  • The morpholine group at position 2 is introduced via nucleophilic substitution.

  • The benzyl and phenyl groups are incorporated through Friedel-Crafts or related alkylation reactions.

Anticancer Potential

Thiazolo[4,5-d]pyridazinones have demonstrated cytotoxicity against various cancer cell lines due to their ability to interact with DNA gyrase or inhibit kinases like PI3Kα . The fluorophenyl group enhances lipophilicity and may improve cellular uptake.

Analgesic Activity

Thiazolo-pyridazinones have been tested in in vivo models for pain relief using "hot plate" and "acetic acid cramp" assays, showing promising results as analgesics .

Antimicrobial Effects

The thiazole ring contributes to broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic enzymes .

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR reveals chemical shifts for aromatic protons (fluorophenyl and dimethylbenzyl groups) and morpholine hydrogens.

    • Carbon (13^{13}C) NMR confirms the presence of thiazole carbons and pyridazinone carbons.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to the exact mass of the compound.

  • IR Spectroscopy:

    • Identifies functional groups such as C=O (carbonyl), C-F (fluorophenyl), and C-N (morpholine).

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms within the molecule.

Potential Applications

This compound holds promise in drug development across multiple therapeutic areas:

  • Anti-inflammatory agents targeting COX enzymes.

  • Anticancer drugs focusing on kinase inhibition.

  • Broad-spectrum antimicrobials for resistant bacterial strains.

Further preclinical studies are required to evaluate its pharmacokinetics, toxicity profile, and efficacy in disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator